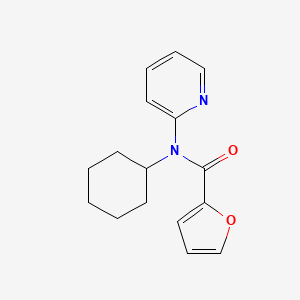![molecular formula C11H18N2O3S B7544026 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)
5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole, also known as MS-245, is a novel small molecule that has shown potential in the field of cancer research. It was first synthesized by scientists at the University of Michigan and is currently being studied for its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole is not fully understood. However, it has been shown to inhibit the activity of a protein called nucleolin, which is overexpressed in many types of cancer cells. Nucleolin is involved in various cellular processes such as DNA replication and repair, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential for preventing metastasis. Furthermore, this compound has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes, indicating its potential for regulating gene expression in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole is its selectivity for cancer cells, which reduces the risk of side effects. Furthermore, this compound has been shown to enhance the activity of other anticancer agents, making it a potential candidate for combination therapy. However, the exact mechanism of action of this compound is not fully understood, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. Furthermore, this compound could be tested in combination with other anticancer agents to determine its potential for synergistic effects. Overall, this compound shows promise as a novel anticancer agent and warrants further investigation.
Synthesemethoden
The synthesis of 5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole involves several steps, starting with the reaction of 2,4-dimethyl-3-penten-2-ol with 1,1,1-trifluoro-2-iodoethane to form 2,4-dimethyl-3-(1,1,1-trifluoro-2-iodoethyl)pent-2-ene. This intermediate is then treated with sodium hydride and 2-bromo-5-methylisoxazole to form this compound in good yield.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole has been shown to exhibit potent anticancer activity in various preclinical models. It has been found to selectively inhibit the growth of cancer cells without affecting normal cells, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to enhance the activity of other anticancer agents such as cisplatin and doxorubicin, suggesting its potential for combination therapy.
Eigenschaften
IUPAC Name |
5-methyl-3-(1-propylsulfonylpyrrolidin-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-3-7-17(14,15)13-6-4-5-11(13)10-8-9(2)16-12-10/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNXSGEORJTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)

![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)

![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)




![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)